5-[(3-Methylanilino)methyl]quinolin-8-ol
Overview
Description
5-[(3-Methylanilino)methyl]quinolin-8-ol is a quinoline derivative that has garnered attention due to its potential applications in various scientific fields. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of the 3-methylanilino group and the hydroxyl group at the 8th position of the quinoline ring contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methylanilino)methyl]quinolin-8-ol typically involves the Hartwig-Buchwald amination reaction. This method efficiently couples amines with aryl halides under mild conditions, often using palladium catalysts and phosphine ligands. The reaction conditions are optimized to achieve high yields and selectivity. For instance, the reaction between 5-chloro-8-hydroxyquinoline and 3-methylaniline in the presence of a palladium catalyst and a suitable ligand can produce the desired compound .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs green and sustainable methods. These methods may include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. Such approaches aim to minimize environmental impact while maintaining high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methylanilino)methyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.
Substitution: The anilino group can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5-[(3-Methylanilino)methyl]quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of organic electronic materials and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-[(3-Methylanilino)methyl]quinolin-8-ol involves its interaction with various molecular targets. The hydroxyl group at the 8th position can chelate metal ions, enhancing its biological activity. The anilino group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. These interactions can lead to antimicrobial, anticancer, and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-[(Dimethylamino)methyl]quinolin-8-ol: Similar structure but with a dimethylamino group instead of a methylanilino group.
5-[(4-Hydroxyanilino)methyl]quinolin-8-ol: Contains a hydroxyanilino group, which may alter its chemical and biological properties.
Uniqueness
5-[(3-Methylanilino)methyl]quinolin-8-ol is unique due to the presence of the 3-methylanilino group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
5-[(3-methylanilino)methyl]quinolin-8-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-12-4-2-5-14(10-12)19-11-13-7-8-16(20)17-15(13)6-3-9-18-17/h2-10,19-20H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPQSUOMAMDKBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=C3C=CC=NC3=C(C=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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